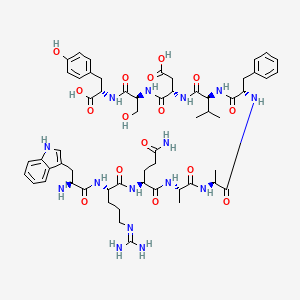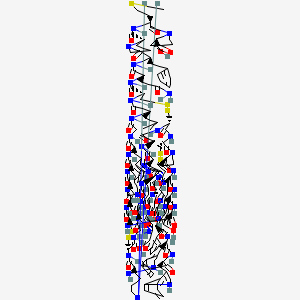
2070009-61-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a thrombin-specific fluorogenic substrate used primarily in scientific research to detect thrombin generation in platelet-rich plasma and platelet-poor plasma . This compound is a peptide that contains a fluorescent group, making it useful in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gly-Gly-Arg-AMC acetate is typically synthesized using solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of Z-Gly-Gly-Arg-AMC acetate involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0% .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Gly-Arg-AMC acetate primarily undergoes hydrolysis reactions catalyzed by thrombin. This hydrolysis releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous buffers at physiological pH (around 7.4) and temperature (37°C). Thrombin is the primary enzyme used to catalyze this reaction .
Major Products Formed
The major product formed from the hydrolysis of Z-Gly-Gly-Arg-AMC acetate is 7-amino-4-methylcoumarin (AMC), which emits fluorescence upon excitation .
Scientific Research Applications
Z-Gly-Gly-Arg-AMC acetate is widely used in scientific research for various applications:
Biochemistry: It is used to study thrombin activity and generation in different plasma samples.
Pharmacology: It is used in high-throughput screening (HTS) systems to evaluate the efficacy of new drugs targeting thrombin.
Diagnostics: The compound is used in diagnostic assays to measure thrombin levels in clinical samples.
Mechanism of Action
Z-Gly-Gly-Arg-AMC acetate functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases the fluorescent molecule AMC. This fluorescence can be measured to determine the activity of thrombin in the sample . The molecular target of this compound is thrombin, and the pathway involved is the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Leu-Arg-Gly-Gly-AMC: Another fluorogenic substrate used for similar applications.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Used in protease assays.
Ubiquitin-7-amido-4-methylcoumarin: Used in deubiquitinating enzyme assays.
Uniqueness
Z-Gly-Gly-Arg-AMC acetate is unique due to its high specificity for thrombin and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .
Properties
CAS No. |
2070009-61-7 |
|---|---|
Molecular Formula |
C₃₀H₃₇N₇O₉ |
Molecular Weight |
639.66 |
sequence |
One Letter Code: ZGGR-AMC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Glu27]-PKC (19-36)](/img/structure/B612418.png)








